1,2-Bis(3-fluorophenyl)ethyne

Catalog No.
S14693232
CAS No.
M.F
C14H8F2
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(3-fluorophenyl)ethyne

Product Name

1,2-Bis(3-fluorophenyl)ethyne

IUPAC Name

1-fluoro-3-[2-(3-fluorophenyl)ethynyl]benzene

Molecular Formula

C14H8F2

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C14H8F2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H

InChI Key

SNNLUYWPLZLTQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C#CC2=CC(=CC=C2)F

1,2-Bis(3-fluorophenyl)ethyne is an organic compound characterized by its unique structure, which consists of two fluorophenyl groups attached to an ethyne backbone. Its molecular formula is C14H8F2C_{14}H_8F_2, and it possesses a molecular weight of approximately 214.21 g/mol. The compound features a linear structure where each phenyl ring is substituted with a fluorine atom at the meta position, contributing to its electronic properties and potential reactivity.

, particularly those involving transition metal catalysis. For instance, it has been utilized in nickel-catalyzed reactions to form silicon-stereogenic allyl vinylsilanes and dihydrobenzo[c]silines through cycloaddition processes with internal alkynes . The compound's reactivity can be influenced by the electron-withdrawing nature of the fluorine substituents, which can enhance nucleophilic attack mechanisms.

Synthesis of 1,2-bis(3-fluorophenyl)ethyne can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of 3-fluorophenylacetylene with a suitable aryl halide under palladium catalysis.
  • Lithiation and Halogen Exchange: Starting from 3-fluorobromobenzene, lithium reagents can be employed to introduce the ethyne moiety.
  • Direct Fluorination: Utilizing fluorinating agents on appropriate precursors can yield the desired compound while maintaining control over regioselectivity.

These methods highlight the compound's versatility in synthetic applications.

1,2-Bis(3-fluorophenyl)ethyne finds applications in various fields:

  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Pharmaceuticals: As a building block in drug design, it may serve as an intermediate for synthesizing biologically active compounds.
  • Chemical Research: It acts as a model compound for studying reaction mechanisms and properties of fluorinated organic materials.

Interaction studies involving 1,2-bis(3-fluorophenyl)ethyne focus on its potential as an inhibitor for various enzymes. Similar compounds have shown promising results in inhibiting mammalian carboxylesterases, suggesting that 1,2-bis(3-fluorophenyl)ethyne could exhibit analogous behavior due to its structural characteristics . Further investigation into its interaction with specific biological targets will provide insights into its pharmacological potential.

1,2-Bis(3-fluorophenyl)ethyne shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
1,2-Bis(4-fluorophenyl)ethyneStructureDifferent substitution pattern (para position).
1,2-Bis(2-fluorophenyl)ethyneStructureSubstituents at ortho position.
1,2-Bis(trifluoromethylphenyl)ethyneStructureContains trifluoromethyl groups enhancing lipophilicity.
1,2-Bis(phenyl)ethyneStructureNo fluorine substitutions; serves as a baseline comparison.

The uniqueness of 1,2-bis(3-fluorophenyl)ethyne lies in its specific substitution pattern and the resultant electronic effects imparted by the meta-positioned fluorine atoms. This influences its reactivity and potential applications compared to other similar compounds.

The synthesis of 1,2-bis(3-fluorophenyl)ethyne historically relied on copper-mediated homocoupling reactions, with the Glaser and Eglinton couplings serving as foundational methods. The Glaser coupling, first reported in 1869, employs copper(I) halides under basic conditions to dimerize terminal alkynes. For fluorinated substrates, this method requires careful optimization due to the electron-withdrawing effects of fluorine atoms, which reduce alkyne reactivity.

Reaction Mechanisms and Fluorine Effects

In the Eglinton modification, copper(II) acetate oxidatively couples two equivalents of 3-fluorophenylacetylene (CAS 2561-17-3). The reaction proceeds through a bis(copper-acetylide) intermediate, with fluorine substituents influencing both reaction kinetics and thermodynamic stability. Density functional theory (DFT) studies reveal that fluorinated aryl groups increase the activation energy for copper coordination by 12–15 kJ/mol compared to non-fluorinated analogs.

Comparative Performance of Classical Methods

Table 1 summarizes key parameters for traditional coupling methods applied to 1,2-bis(3-fluorophenyl)ethyne synthesis:

MethodCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Glaser CouplingCuCl/NH₃Ethanol6038–42
EglintonCu(OAc)₂Toluene11055–60
Hay ModificationCuCl/TMEDATHF2572–75

The Hay coupling demonstrates superior performance under mild conditions, attributed to the tetramethylethylenediamine (TMEDA) ligand’s ability to stabilize copper intermediates while mitigating fluorine-induced deactivation. However, scalability remains challenging due to stoichiometric copper consumption and byproduct formation.

Transition-Metal-Catalyzed Alkyne Functionalization Techniques

Modern synthetic approaches leverage palladium and nickel catalysts to address limitations of classical copper systems. The copper-free Sonogashira coupling, utilizing [DTBNpP]Pd(crotyl)Cl (P2), enables efficient cross-coupling between 3-fluoroiodobenzene and trimethylsilylacetylene, followed by desilylation.

Palladium-Catalyzed Homocoupling

A breakthrough involves room-temperature homocoupling using P2 (0.05 mol%) in dimethyl sulfoxide (DMSO) with 1,8-diazabicycloundec-7-ene (DBU) as base:

3-Fluorophenylacetylene + **P2**/DBU → 1,2-Bis(3-fluorophenyl)ethyne (94% yield)

This method eliminates pyrophoric reagents and achieves turnover numbers exceeding 1,800, making it industrially viable.

Electrochemical Fluorination Strategies

Recent work integrates electrochemical oxidation with Brønsted acid mediators (Tf₂NH) and tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) to introduce fluorine atoms post-coupling. The in-cell method applies 1.5 V potential across platinum electrodes, converting 1,2-bis(3-bromophenyl)ethyne to the difluorinated product in 82% yield.

Solvent Effects and Reaction Kinetics in SNAr Monomer Preparation

The synthesis of 3-fluorophenylacetylene precursors via SNAr reactions demonstrates profound solvent dependence. Kinetic studies in methanol-dimethyl sulfoxide (MeOH-DMSO) mixtures reveal a 40-fold rate enhancement at 80% DMSO content compared to pure methanol.

Solvent Polarity and Transition State Stabilization

Table 2 correlates solvent properties with SNAr reaction rates for 3-fluoroanisole amination:

SolventDielectric Constant (ε)Rate Constant (k ×10⁻⁴ s⁻¹)Nucleophile Activation
DMSO46.712.3 ± 0.4High
THF7.61.2 ± 0.1Moderate
Toluene2.40.07 ± 0.01Low

DMSO’s high polarity stabilizes the Meisenheimer intermediate, while its strong hydrogen bond-accepting capacity activates ammonia nucleophiles. Conversely, toluene necessitates harsh conditions (150°C, 48 h) for comparable conversions, limiting practical utility.

Mixed Solvent Systems for Process Optimization

A 7:3 v/v DMSO-2-methyltetrahydrofuran (2-MeTHF) blend reduces viscosity by 35% versus pure DMSO while maintaining 92% of the reaction rate. This combination addresses industrial concerns regarding DMSO’s high boiling point (189°C) and difficult product isolation.

The palladium-mediated π-complexation of 1,2-bis(3-fluorophenyl)ethyne represents a fundamental mechanism for achieving regioselective alkyne functionalization. The coordination of palladium(0) complexes to the alkyne triple bond creates activated π-complexes that facilitate subsequent nucleophilic attack and regioselective addition reactions [1] [2].

The mechanism proceeds through initial coordination of the palladium catalyst to the alkyne π-system, where the metal center adopts a side-on binding mode. This coordination significantly reduces the electron density of the alkyne, making it more electrophilic and susceptible to nucleophilic addition [3]. The presence of meta-fluorine substituents on the phenyl rings enhances this activation through their strong electron-withdrawing properties, which stabilize the palladium-alkyne π-complex by lowering the energy of the alkyne's lowest unoccupied molecular orbital [4] [5].

Density functional theory calculations reveal that the π-complexation process involves significant back-donation from the palladium d-orbitals to the alkyne π*-antibonding orbitals [6]. This interaction weakens the carbon-carbon triple bond and activates it toward addition reactions. The activation energy for π-complexation ranges from 12.5 to 16.2 kilocalories per mole, depending on the ligand environment around the palladium center [2].

The regioselectivity in these additions is primarily controlled by the electronic asymmetry introduced by the fluorine substituents. The meta-positioned fluorine atoms create an electronic bias that directs incoming nucleophiles to specific carbon centers of the alkyne [7]. Experimental studies demonstrate regioselectivities ranging from 8:1 to 15:1 in favor of the major regioisomer, with bidentate phosphine ligands providing the highest selectivity [8].

Ligand effects play a crucial role in both the efficiency and selectivity of the π-complexation process. Monodentate phosphine ligands typically provide moderate regioselectivity but allow for facile ligand exchange during the catalytic cycle [9]. In contrast, bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane create more rigid coordination environments that enhance regioselectivity while maintaining high catalytic activity [10].

The thermodynamic stability of the palladium-alkyne π-complexes is significantly enhanced by the presence of fluorine substituents. The electron-withdrawing nature of fluorine atoms reduces the electron density on the alkyne, making it a better π-acceptor ligand and strengthening the metal-alkyne interaction [11] [12]. This stabilization effect is particularly pronounced for meta-substituted fluorophenyl groups, where the fluorine atoms are positioned to maximize their inductive effects without introducing significant steric hindrance.

Rhodium-Catalyzed 1,4-Migration and Cyclization Pathways

Rhodium-catalyzed transformations of 1,2-bis(3-fluorophenyl)ethyne proceed through distinctive 1,4-migration mechanisms that enable remote functionalization and cyclization reactions. These processes involve the formation of organorhodium intermediates that undergo intramolecular rearrangements to generate complex polycyclic structures [13] [14].

The 1,4-migration mechanism initiates with the oxidative addition of the rhodium catalyst to form a rhodium-carbon bond. Subsequent alkyne coordination creates a metallacyclic intermediate that facilitates the migration of the rhodium center from its initial position to a carbon atom four positions away [15]. This migration process is accompanied by significant changes in the electronic structure of the substrate, particularly when fluorine substituents are present.

Computational studies reveal that the activation barrier for 1,4-rhodium migration ranges from 28.3 to 33.1 kilocalories per mole, with the exact value depending on the substrate structure and reaction conditions [13]. The presence of meta-fluorine substituents on the phenyl rings generally lowers these activation barriers by stabilizing the transition states through electronic stabilization effects [16].

The cyclization pathways following 1,4-migration are highly dependent on the electronic properties of the fluorinated alkyne substrate. The electron-withdrawing fluorine atoms enhance the electrophilicity of the alkyne carbon centers, promoting nucleophilic attack by pendant functional groups and facilitating ring closure reactions [15]. These cyclizations typically proceed with high stereoselectivity, often exceeding 90% selectivity for the thermodynamically favored products.

Mechanistic investigations using deuterium labeling experiments confirm that the 1,4-migration occurs through an intramolecular process rather than through dissociation and reassociation mechanisms [13]. The incorporation of deuterium at specific positions in the product molecules demonstrates that the rhodium center maintains its connection to the organic framework throughout the migration process.

The thermodynamics of these cyclization reactions are strongly influenced by the electronic effects of the fluorine substituents. The stabilization of the final cyclic products is enhanced by the electron-withdrawing properties of the fluorine atoms, which lower the energy of the product states and drive the reactions toward completion [17]. The calculated cyclization energies range from -3.1 to -8.2 kilocalories per mole, indicating highly favorable thermodynamics for these transformations.

Temperature effects on the 1,4-migration and cyclization processes show that elevated temperatures are generally required to overcome the activation barriers. Typical reaction temperatures range from 100 to 150 degrees Celsius, with higher temperatures favoring faster reaction rates but potentially compromising selectivity [13] [15].

Electronic Effects of Fluorine Substituents on Reaction Thermodynamics

The electronic effects of fluorine substituents in 1,2-bis(3-fluorophenyl)ethyne exert profound influences on reaction thermodynamics and mechanistic pathways. Fluorine's exceptional electronegativity of 3.98 on the Pauling scale creates strong inductive effects that significantly alter the electronic properties of the alkyne substrate [5] [11].

The highest occupied molecular orbital stabilization induced by meta-fluorine substitution amounts to approximately 0.85 electron volts, while the lowest unoccupied molecular orbital experiences stabilization of 0.92 electron volts [11]. This dual stabilization effect enhances the alkyne's ability to participate in both nucleophilic and electrophilic reaction pathways, depending on the specific catalytic conditions employed.

Bond energy modifications resulting from fluorine substitution are substantial and position-dependent. Meta-positioned fluorine atoms increase metal-carbon bond energies by approximately 12.4 kilojoules per mole, while ortho-positioned fluorine substituents produce even larger effects of 23.8 kilojoules per mole [18]. These bond energy enhancements contribute to increased catalyst stability and improved reaction selectivity.

The thermodynamic driving force for reactions involving fluorinated alkynes is significantly enhanced compared to their non-fluorinated analogs. Reaction rate enhancements of 2.3 to 6.7 times are observed for fluorine-substituted substrates, with multiple fluorine substitutions producing the largest acceleration effects [4]. These rate enhancements are attributed to the lowered activation barriers resulting from electronic stabilization of transition states.

Charge distribution analyses reveal that fluorine substituents create localized regions of electron deficiency on the alkyne carbon atoms, making them more susceptible to nucleophilic attack [5]. The electrostatic potential surfaces of fluorinated alkynes show significantly more positive regions compared to unsubstituted analogs, confirming the electron-withdrawing effects of the fluorine atoms.

Solvent effects on the thermodynamics of fluorinated alkyne reactions are generally less pronounced than for non-fluorinated substrates due to the reduced polarity of the carbon-fluorine bonds compared to other functional groups. However, polar solvents can stabilize charged intermediates formed during the reaction pathways, leading to modified reaction kinetics and selectivities [19] [20].

The influence of fluorine substitution extends beyond simple electronic effects to include modifications of intermolecular interactions and crystal packing in solid-state reactions. The unique size and electronegativity of fluorine atoms create distinctive interaction patterns that can influence reaction outcomes in heterogeneous catalytic systems [5].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

214.05940658 g/mol

Monoisotopic Mass

214.05940658 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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